Vacuolin-1 is a small molecule widely employed in cell biology research for its ability to reversibly disrupt the endolysosomal system. [, , , , , ] While its exact molecular target remains elusive, studies suggest that Vacuolin-1 exerts its effects by interacting with and activating RAB5A, a small GTPase crucial for regulating intracellular vesicle trafficking. [] This interaction disrupts the normal fusion processes between endosomes and lysosomes, leading to the characteristic accumulation of vacuoles within the cytoplasm. [, ] Beyond its role in probing endolysosomal dynamics, Vacuolin-1 has emerged as a valuable tool in various research areas, including autophagy, cell migration, and viral infection. [, , , , , ]
Mechanism of Action
Vacuolin-1 primarily exerts its biological effects by disrupting the endolysosomal pathway, specifically inhibiting the fusion of autophagosomes and lysosomes. [, , , ] This inhibition leads to the accumulation of autophagosomes within the cytoplasm, ultimately disrupting autophagic flux. [, , ] While the exact molecular target of Vacuolin-1 remains undefined, studies have highlighted its interaction with and activation of RAB5A, a small GTPase pivotal for regulating intracellular vesicle trafficking. [] This interaction is thought to be responsible for the observed blockage of autophagosome-lysosome fusion. [] Additionally, Vacuolin-1 has been shown to alkalinize lysosomal pH and decrease lysosomal Ca2+ content, although its impact on vacuolar ATPase activity remains minimal. []
a) Autophagy Research:
Investigating Autophagy Pathways: Vacuolin-1 serves as a valuable tool for dissecting the molecular mechanisms underlying autophagy. [, , , ] By inhibiting autophagosome-lysosome fusion, it allows researchers to study the dynamics of autophagosome formation, trafficking, and degradation. [, , ]
Identifying Novel Autophagy Inhibitors: The identification of Vacuolin-1 as a potent autophagy inhibitor has paved the way for the development of new therapeutic strategies targeting autophagy-related diseases. [, , , ] Structural analogs of Vacuolin-1 are being explored for their potential as more potent and selective autophagy modulators. []
b) Endosomal Trafficking Studies:
Probing Endolysosomal Dynamics: Vacuolin-1's ability to disrupt endosomal trafficking makes it a powerful tool for studying the intricate processes involved in vesicle transport, sorting, and degradation within the endolysosomal pathway. [, , , , ]
Investigating the Role of Endocytosis in Disease: Vacuolin-1 has been used to elucidate the contribution of endocytosis in various pathological conditions, including cancer cell metastasis and viral infection. [, , , ] By inhibiting endocytosis, researchers can assess the dependence of specific cellular processes or pathogenic mechanisms on this pathway.
c) Cell Biology Research:
Studying Erythroblast Enucleation: Vacuolin-1 has proven instrumental in unraveling the role of vesicle trafficking in erythroblast enucleation, the process by which red blood cells lose their nuclei during maturation. [, ] It has been shown to enhance enucleation by promoting vacuole formation and fusion, highlighting the importance of this pathway in erythropoiesis. [, ]
Investigating Lysosome Function: The characteristic vacuole formation induced by Vacuolin-1 has facilitated the study of lysosome biology, including their role in cellular degradation, signaling, and membrane trafficking. [, , , , ]
Related Compounds
Apilimod
Compound Description: Apilimod is a small molecule inhibitor of PIKfyve kinase, a key regulator of endosome maturation. It is known to block the progression of autophagy by interfering with the fusion of autophagosomes and lysosomes. Studies demonstrate that Apilimod exhibits potent antiviral activity, inhibiting the release of viral contents from endosomes and hindering infection by viruses like Zaire ebolavirus and SARS-CoV-2.
Relevance: Apilimod shares a similar mode of action with Vacuolin-1 by inhibiting PIKfyve kinase, ultimately leading to the disruption of endosome maturation and autophagy. Both compounds induce the accumulation of autophagosomes and disrupt the normal trafficking of endosomes and lysosomes. They also demonstrate comparable potency in inhibiting autophagy, surpassing traditional inhibitors like chloroquine.
YM201636
Compound Description: YM201636 is a potent and selective inhibitor of PIKfyve kinase. It is recognized for its role in inducing the formation of giant vacuoles and disrupting autophagy. Studies have shown that YM201636 sensitizes clear cell renal cell carcinoma cells with a loss of the von Hippel-Lindau (VHL) tumor suppressor gene, highlighting its potential as a therapeutic target for kidney cancer.
Relevance: Like Vacuolin-1, YM201636 exerts its effects by inhibiting PIKfyve kinase, ultimately disrupting the endolysosomal system and causing defects in autophagy. This shared mechanism of action suggests a common pathway through which these compounds exert their biological effects. Further investigation into the structural similarities between YM201636 and Vacuolin-1 could provide insights into the specific interactions responsible for their PIKfyve kinase inhibitory activity.
Vacuolin-1 Analogs
Compound Description: Researchers have synthesized a series of structural analogs of Vacuolin-1 to explore the structure-activity relationships governing its biological activities. Among these analogs, four demonstrated enhanced potency in promoting erythroblast enucleation compared to Vacuolin-1 itself. Furthermore, 13 of the 17 synthesized analogs successfully inhibited autophagy, with a couple exhibiting comparable potency to Vacuolin-1.
Relevance: The development and study of Vacuolin-1 analogs are crucial for several reasons. Firstly, they provide insights into the structure-activity relationships of Vacuolin-1, helping to identify the key structural features responsible for its biological activities. This information can guide the development of more potent and selective inhibitors of endosome trafficking and autophagy. Secondly, the identification of analogs with improved potency, as seen with the four analogs enhancing erythroblast enucleation, highlights the potential for developing more effective therapeutic agents based on the Vacuolin-1 scaffold.
6-morpholino-1,3,5-triazine Derivatives
Compound Description: These compounds represent a class of small molecules that share a core 6-morpholino-1,3,5-triazine structure with Vacuolin-1. Notably, one specific derivative exhibited anti-metastatic activity by targeting CapZβ, a protein involved in regulating the actin cytoskeleton. This interaction led to the inhibition of endosomal trafficking, a crucial process in cancer cell metastasis.
Relevance: The shared 6-morpholino-1,3,5-triazine core structure between these derivatives and Vacuolin-1 suggests a potential for common binding interactions with target proteins involved in endosome trafficking. Understanding the specific structural features of these derivatives that contribute to their anti-metastatic activity, in comparison to Vacuolin-1, could aid in designing more targeted and effective therapeutics for inhibiting cancer metastasis.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Tifenazoxide is a thiadiazine derivative with hypoglycemic activity. Like sulfonylureas, tifenazoxide binds to ATP-sensitive inwardly-rectifier potassium Kir6.2/SUR1 (IKATP) channels on the membrane of pancreatic beta cells and stimulates insulin release to reduce blood glucose levels.
Tigilanol tiglate is a diterpenoid natural product isolated from the kernels of the Australian blushwood tree (Fontainea picrosperma). It is approved as a veterinary pharmaceutical for the treatment of non-metastatic and non-resectable canine mast cell tumours. It has a role as an antineoplastic agent, a plant metabolite and a protein kinase C agonist. It is a diterpenoid, a phorbol ester, a diester and an organic heteropentacyclic compound. Tigilanol Tiglate is a short-chain diterpene ester isolated from the seed of Fontainea picrosperma, with potential antineoplastic activity. Upon intratumoral administration, tigilanol tiglate disrupts mitochondrial functioning and induces mitochondrial swelling, which leads to oncolysis of tumor cells that are in direct contact of the agent. In addition, tigilanol tiglate activates protein kinase C (PKC) signaling cascade, which leads to an acute inflammatory response. This results in hypoxia and activates innate immune cells including neutrophils and macrophages, thereby further killing tumor cells. The activation of the beta-II isoform of PKC (PKC beta II ) also increases tumor vasculature permeability, which leads to the destruction of tumor vasculature.
Tigecycline is tetracycline in which the hydroxy group at position 5 and the methyl group at position 6 are replaced by hydrogen, and with a dimethylamino substituent and an (N-tert-butylglycyl)amino substituent at positions 7 and 9, respectively. A glycylcycline antibiotic, it has activity against a broad range of Gram-positive and Gram-negative bacteria, including tetracycline-resistant organisms. It is used for the intravenous treatment of complicated skin and skin structure infections caused by susceptible organisms. It has a role as an antibacterial drug. It is a member of tetracyclines and a tertiary alpha-hydroxy ketone. It is a conjugate base of a tigecycline(1+). A tetracycline derivative that acts as a protein synthesis inhibitor. It is used as an antibacterial agent for the systemic treatment of complicated skin and intra-abdominal infections. It is also used for the treatment of community-acquired pneumonia.
Tanshinone IIA sulfonate is a derivative of tanshinone IIA and has immunomodulatory activities. It reduces secretion of IL-6 and IL-8 induced by cigarette smoke extract (CSE) and prevents CSE-induced decreases in cystic fibrosis transmembrane conductance regulator (CFTR) levels in 16HBE human bronchial epithelial cells. Inhalation of tanshinone IIA sulfonate (5 mg/kg) reduces lung function decline, mucus production, bronchial collagen deposition, and airspace enlargement in a mouse model of CS-induced chronic obstructive pulmonary disease (COPD). Tanshinone IIA sulfonate (15 mg/kg) reduces myocardial necrosis and production of TNF-α and IL-6 in a mouse model of sepsis induced by cecal ligation and puncture (CLP). It reduces the number of peripheral CD4+ and CD8+ T cells and prolongs allogeneic skin graft survival in a rat transplantation model. TIIAS is a negative allosteric modulator of the human purinergic receptor P2X7.
N(omega)-methyl-L-arginine is a L-arginine derivative with a N(omega)-methyl substituent. It is a member of guanidines, a non-proteinogenic L-alpha-amino acid and a L-arginine derivative. It is a conjugate acid of a N(omega)-methyl-L-argininate. It is a tautomer of a N(omega)-methyl-L-arginine zwitterion. Tilarginine has been investigated for the basic science, treatment, and diagnostic of Obesity, Type 2 Diabetes, Ocular Physiology, and Regional Blood Flow. Tilarginine is a natural product found in Flueggea suffruticosa, Abies holophylla, and other organisms with data available. Tilarginine is a pan-nitric oxide synthase (NOS) inhibitor, with potential immunomodulating and antineoplastic activities. Upon administration, tilarginine binds to and inhibits NOS, a free radical signaling molecule that promotes angiogenesis, metastasis, and immunosuppression in the tumor microenvironment (TME). Reduction in NOS activity may abrogate the immunosuppressive TME, enhance tumor antigen-specific immune response and inhibit tumor cell proliferation. A competitive inhibitor of nitric oxide synthetase.